p-Menthane-1,2,3-triol
Overview
Description
p-Menthane-1,2,3-triol is a natural product found in Nicotiana tabacum with data available.
Scientific Research Applications
Polymorphism and Polarity : A study found that p-menthane-1,2,4-triol exhibits two forms with different polarity and polymorphism, indicating its potential for diverse chemical applications (Fodran et al., 2015).
Synthesis and Configuration : Research on the synthesis of p-menthane-3,8,9-triol from isopulegol explored its potential as an insecticidal compound. This study also detailed the absolute configuration at C(8) of the compound (Yuasa & Yuasa, 2004).
Herbicidal Activity : Several studies have investigated the herbicidal activity of p-menthane-1,2,4-triol. One study synthesized this compound and tested its effect on barnyard grass, showing significant inhibitory effects on shoot growth and root elongation (Huang Dao-zha, 2013). Another study confirmed its herbicidal activity against L. multiflorum Lam. (Zhu Shou-j, 2014).
Stereoselective Synthesis : Research into the stereoselective synthesis of cis-p-menthane-1,7,8-triol and related compounds has provided insights into the production of natural products with specific configurations (Kobler & Effenberger, 2005).
Green Solvent Applications : A study evaluated p-menthane as a green solvent alternative for extraction and solubilization of natural substances. This research highlights its potential as a sustainable alternative to traditional solvents (Madji et al., 2019).
Combustion Kinetics in Bio Jet Fuel : The combustion kinetics of p-menthane, as a component in bio jet fuel, was analyzed to understand its behavior and efficiency as a fuel additive (Oßwald et al., 2017).
Properties
IUPAC Name |
1-methyl-4-propan-2-ylcyclohexane-1,2,3-triol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3/c1-6(2)7-4-5-10(3,13)9(12)8(7)11/h6-9,11-13H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGQNYUHEDOFOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(C(C1O)O)(C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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